molecular formula C16H18O4 B1670538 1,4-Phenylenediacrylic Acid Diethyl Ester CAS No. 23746-57-8

1,4-Phenylenediacrylic Acid Diethyl Ester

Cat. No.: B1670538
CAS No.: 23746-57-8
M. Wt: 274.31 g/mol
InChI Key: QYGWZBFQWUBYAT-WGDLNXRISA-N
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Description

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester is an organic compound with the molecular formula C18H18O4. It is a diester derivative of 2-propenoic acid, featuring a 1,4-phenylene group as a central structural motif. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester typically involves the esterification of 2-propenoic acid with diethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenylene group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions may target the ester functional groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biology and Medicine: Research into its potential as a drug delivery vehicle and its interactions with biological systems is ongoing.

    Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester involves its ability to undergo polymerization and form cross-linked networks. The phenylene group provides rigidity and stability to the polymer chains, while the ester groups facilitate interactions with other molecules. These properties make it suitable for applications requiring durable and resilient materials.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, ethyl ester
  • 2-Propenoic acid, 3,3’-(1,3-phenylene)bis-, diethyl ester
  • 2-Propenoic acid, 3,3’-(1,4-phenylene)bis[2-cyano-, diethyl ester]

Comparison:

  • 2-Propenoic acid, 3-phenyl-, ethyl ester: This compound lacks the bis-phenylene structure, resulting in different polymerization behavior and material properties.
  • 2-Propenoic acid, 3,3’-(1,3-phenylene)bis-, diethyl ester: The 1,3-phenylene isomer exhibits different steric and electronic effects, influencing its reactivity and applications.
  • 2-Propenoic acid, 3,3’-(1,4-phenylene)bis[2-cyano-, diethyl ester]: The presence of cyano groups introduces additional functionality, making it suitable for specialized applications in materials science and electronics.

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester stands out due to its unique combination of structural rigidity and functional versatility, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl (E)-3-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3/b11-9+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWZBFQWUBYAT-WGDLNXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892014
Record name p-Benzenediacrylic acid, diethyl ester, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23746-57-8, 17088-28-7
Record name Diethyl p-phenylenediacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023746578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, 1,1'-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Benzenediacrylic acid, diethyl ester, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,3'-(1,4-phenylene)bisacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYL P-PHENYLENEDIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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